molecular formula C5H11ClFN B2429647 4-Fluoro-2-methylpyrrolidine hydrochloride CAS No. 1785443-85-7

4-Fluoro-2-methylpyrrolidine hydrochloride

Cat. No.: B2429647
CAS No.: 1785443-85-7
M. Wt: 139.6
InChI Key: OPLZEFBPWWZOHT-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylpyrrolidine hydrochloride is a synthetic compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 2-position of the pyrrolidine ring. The compound is often used in research settings and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methylpyrrolidine hydrochloride typically involves the fluorination of a pyrrolidine precursor. The reaction conditions often include the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C6H9FN·HCl
Molecular Weight : Approximately 151.60 g/mol
Appearance : White crystalline powder
Solubility : Soluble in water and polar solvents
Melting Point : Approximately 210°C

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a fluorine atom and a methyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Medicinal Chemistry

4-Fluoro-2-methylpyrrolidine hydrochloride is utilized as a precursor in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structural features allow it to interact effectively with biological targets.

  • Case Study : A recent study demonstrated that derivatives of this compound exhibit enhanced serotonin receptor activity, indicating potential applications in treating mood disorders through modulation of neurotransmitter systems .

Organic Synthesis

This compound serves as a building block in the synthesis of complex organic molecules. Its chiral nature allows for the creation of enantiomerically pure compounds, which are crucial in drug development.

  • Data Table 1: Comparison of Synthetic Applications
Compound NameApplication AreaNotes
This compoundOrganic SynthesisUsed to create various fluorinated derivatives
(2S,4S)-4-Fluoro-2-methylpyrrolidine-2-carboxylateMedicinal ChemistryImportant for synthesizing drugs with specific biological activities

Biological Research

The compound is employed to study enzyme interactions and protein-ligand binding due to its chiral nature. It can serve as a probe in biochemical assays.

  • Case Study : Research indicated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its utility in studying metabolic disorders .

Industrial Applications

This compound is also used in the production of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

  • Data Table 2: Industrial Uses
IndustryApplicationDescription
AgrochemicalsPesticidesUsed as an intermediate in the synthesis of novel agrochemical agents
Specialty ChemicalsFine ChemicalsActs as a reagent in various chemical processes

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, thereby increasing its binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methylpyrrolidine: Lacks the hydrochloride group.

    2-Methylpyrrolidine: Lacks the fluorine atom.

    4-Fluoropyrrolidine: Lacks the methyl group.

Uniqueness

4-Fluoro-2-methylpyrrolidine hydrochloride is unique due to the presence of both the fluorine atom and the methyl group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications.

Biological Activity

4-Fluoro-2-methylpyrrolidine hydrochloride, a chiral compound with the molecular formula C7H13ClFNO, has garnered attention in medicinal chemistry due to its unique structural features and biological activity. The presence of a fluorine atom at the 4-position and a methyl group at the 2-position of the pyrrolidine ring enhances its lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.

  • Molecular Weight : 197.63 g/mol
  • Chirality : The compound exists as two enantiomers, (2R,4S) and (2S,4R), which can exhibit different biological activities.
  • Synthesis : Common synthesis methods include alkylation of L-proline followed by fluorination, allowing for the introduction of the fluorine atom at the desired position .

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The fluorine atom enhances binding affinity through strong hydrogen bonds or dipole interactions. The compound's stereochemistry significantly influences its efficacy, as different enantiomers can have distinct effects on molecular targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzyme functions, impacting metabolic pathways relevant to drug development.
  • Receptor Modulation : Its ability to modulate receptor activity suggests potential applications in treating neurological disorders.

Study on Enzyme Interactions

A study highlighted the compound's role as an enzyme inhibitor, demonstrating its capability to bind to active sites on target enzymes. This interaction led to significant alterations in enzyme activity, indicating its potential use in therapeutic contexts where enzyme modulation is beneficial .

Pharmacological Applications

In pharmacological studies, this compound has been explored as a precursor for developing drugs targeting conditions such as:

  • Neurological Disorders : Its properties suggest utility in designing drugs aimed at neurodegenerative diseases.
  • Cancer Treatment : Research has indicated that compounds with similar structures can inhibit cancer-related pathways, positioning this compound as a candidate for further investigation in oncology .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Properties
PyrrolidineLacks fluorine and methyl groupsBasic structure without modifications
FluoropyrrolidineContains fluorine but lacks methyl groupSimilar reactivity but different biological profile
MethylpyrrolidineContains methyl but lacks fluorineDifferent solubility and stability characteristics
4-Fluoro-2-methylpyrrolidine Contains both fluorine and methyl groupEnhanced stability and potential biological activity

The combination of both a fluorine atom and a methyl group in this compound contributes to its enhanced chemical stability and biological activity compared to its analogs.

Properties

IUPAC Name

4-fluoro-2-methylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c1-4-2-5(6)3-7-4;/h4-5,7H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLZEFBPWWZOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785443-85-7
Record name 4-fluoro-2-methylpyrrolidine hydrochloride
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